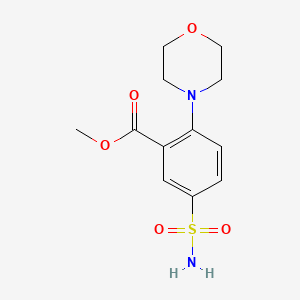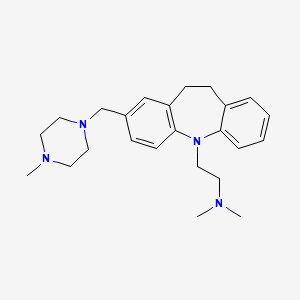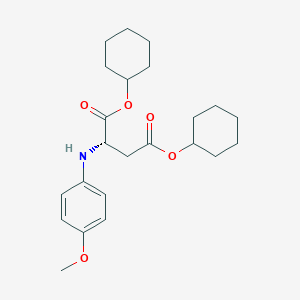
8-Azido-N-benzyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azido-N-benzyladenosine is a synthetic compound known for its potential applications in biochemical research, particularly as a photoaffinity reagent for cytokinins. Cytokinins are a class of plant hormones that play a crucial role in cell division, growth, and development. The azido group in this compound allows it to form covalent bonds with target proteins upon exposure to ultraviolet light, making it a valuable tool for studying protein interactions and functions .
Preparation Methods
The synthesis of 8-Azido-N-benzyladenosine typically involves several key steps:
Azide Replacement: The starting material, 8-bromoadenosine, undergoes a nucleophilic substitution reaction with sodium azide to introduce the azido group at the 8-position.
Benzylation: The intermediate product is then benzylated at the N-1 position using benzyl chloride in the presence of a base.
Rearrangement: The benzylated intermediate undergoes rearrangement to form the N-6-benzyl derivative.
Acid Hydrolysis: The final step involves acid hydrolysis to obtain this compound
Chemical Reactions Analysis
8-Azido-N-benzyladenosine undergoes several types of chemical reactions:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Common reagents and conditions used in these reactions include sodium azide, benzyl chloride, and ultraviolet light for photolysis. Major products formed from these reactions include covalently bonded protein-8-Azido-N-benzyladenosine complexes and amine derivatives.
Scientific Research Applications
8-Azido-N-benzyladenosine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Azido-N-benzyladenosine involves the formation of a highly reactive nitrene intermediate upon exposure to ultraviolet light. This intermediate can covalently bond with nearby molecules, such as proteins, thereby labeling them. This covalent bonding allows researchers to study the interactions and functions of these proteins in various biological processes .
Comparison with Similar Compounds
8-Azido-N-benzyladenosine can be compared with other azido-substituted compounds, such as:
8-Azido-N6-benzyladenine: Similar to this compound, this compound is used as a photoaffinity reagent for studying cytokinin-binding proteins.
8-Azido-N6,9-dibenzyladenine: This compound has a similar structure but with an additional benzyl group at the N-9 position, which affects its cytokinin activity and photoaffinity labeling properties.
The uniqueness of this compound lies in its specific structure, which allows it to be used effectively in photoaffinity labeling and biochemical research.
Properties
CAS No. |
65263-60-7 |
|---|---|
Molecular Formula |
C17H18N8O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[8-azido-6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N8O4/c18-24-23-17-22-11-14(19-6-9-4-2-1-3-5-9)20-8-21-15(11)25(17)16-13(28)12(27)10(7-26)29-16/h1-5,8,10,12-13,16,26-28H,6-7H2,(H,19,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
XFJPNSUSUNROGI-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C(=N3)N=[N+]=[N-])[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C(=N3)N=[N+]=[N-])C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)

![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)







